
Quinazolin-5-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolin-5-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-5-ylmethanamine typically involves the construction of the quinazoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazoline core. Subsequent reduction of the nitrile group to an amine using hydrogenation or other reducing agents yields this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazolin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-5-ylmethanal.
Reduction: Reduction of this compound can yield quinazolin-5-ylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolin-5-ylmethanal
Reduction: Quinazolin-5-ylmethanol
Substitution: Various this compound derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Quinazolin-5-ylmethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of quinazolin-5-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: A related compound with a similar quinazoline core but with a carbonyl group at the 4-position.
Quinazoline: The parent compound without the methanamine group.
Quinazolin-4-ylmethanamine: A positional isomer with the methanamine group at the 4-position instead of the 5-position.
Uniqueness
Quinazolin-5-ylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 5-position can lead to different interactions with biological targets compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
quinazolin-5-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H,4,10H2 |
Clé InChI |
WBZZKVUPFRXJKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=NC=NC2=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


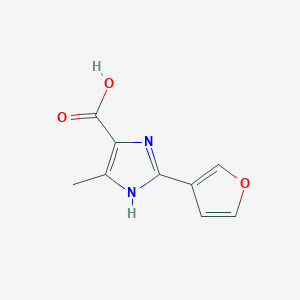
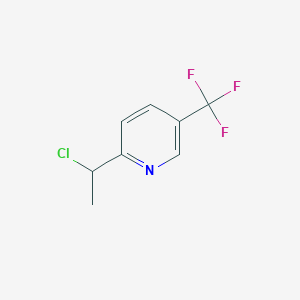
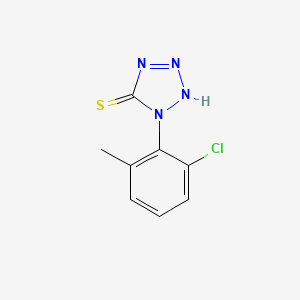
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
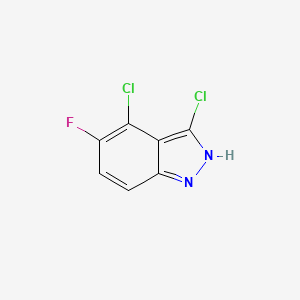
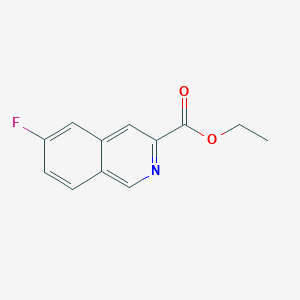

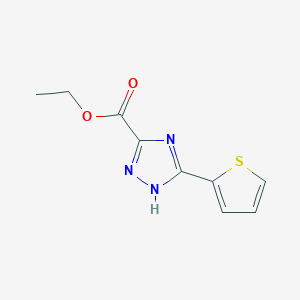

![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
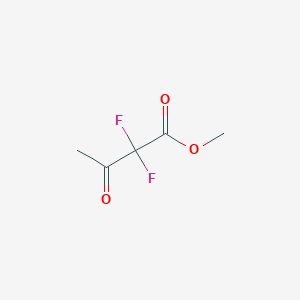
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)

